Pipecolyldithiocarbamic Acid Pipecolinium Salt
Overview
Description
Pipecolyldithiocarbamic Acid Pipecolinium Salt is an organic compound with the CAS number 7256-21-5 . It has a molecular weight of 289.51 and a molecular formula of C13H27N3S2 . It is used for laboratory research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 2-piperidinylmethylcarbamodithioic acid compound with 2-methylpiperidine (1:1) . The InChI code for this compound is 1S/C7H14N2S2.C6H13N/c10-7(11)9-5-6-3-1-2-4-8-6;1-6-4-2-3-5-7-6/h6,8H,1-5H2,(H2,9,10,11);6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid moisture should be taken .Scientific Research Applications
Synthesis of Pipecolic Acid Derivatives :Pipecolic acid derivatives can be prepared using aza-Diels-Alder reactions. This method involves the reaction of dienes with iminium salt derived from benzylamine and ethyl glyoxylate, with a catalytic quantity of water being essential for high regio- and diastereoselectivity (Bailey, Wilson, & Brown, 1989).
Organocatalysis and Chiral Synthesis :Pipecolic acid is used as an organocatalyst and a novel substrate in organic synthesis, particularly in asymmetric transformations. It represents a frontier field of research in chiral synthesis (Mohapatra, Bhakta, Baral, & Nayak, 2015).
Bicyclic Compound Synthesis :Nucleophilic addition of Grignard reagents to iminium salts generated from pipecolic acid can yield α-quaternary amino ester derivatives. This method is applied in the synthesis of bicyclic compounds, demonstrating its utility in creating complex molecular structures (Shimizu, Yato, & Kawamura, 2015).
Cascade Cyclizations in Chemical Synthesis :Iminium ion-enamine cascade reactions, utilizing l-proline and l-pipecolic acid, allow for the construction of diverse azacyclic frameworks. This technique is instrumental in synthesizing indolizidine and quinolizidine alkaloids and azasteroids (Hanessian & Chattopadhyay, 2014).
Enantioselective Lewis Basic Organocatalysis :L-Pipecolinic acid-derived formamides act as highly efficient and enantioselective Lewis basic organocatalysts, facilitating the reduction of N-aryl imines. This application is crucial for the development of specific pharmaceutical compounds (Wang, Ye, Wei, Wu, Zhang, Sun, 2006).
Enzymatic Synthesis for Pharmaceutical Purposes :The enzymatic synthesis of D-pipecolic acid, an unnatural amino acid, is of significant interest for pharmaceutical applications. Engineering the substrate specificity of enzymes like Trypanosoma cruzi Proline Racemase can facilitate the production of enantiopure pipecolic acid, which is crucial for drug synthesis (Byun, Park, Joo, Kim, 2019).
Food Chemistry and Plant Physiology :Pipecolic acid and its derivatives play roles in food chemistry and plant physiology. For instance, pipecolic acid betaine, found in some foods, contributes to the formation of the plant growth regulator N,N-dimethylpiperidinium (mepiquat) under dry thermal conditions (Yuan, Tarres, Bessaire, Stadler, Delatour, 2017).
Safety And Hazards
properties
IUPAC Name |
2-methylpiperidine;2-methylpiperidine-1-carbodithioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.C6H13N/c1-6-4-2-3-5-8(6)7(9)10;1-6-4-2-3-5-7-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBYGUSYOUVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.CC1CCCCN1C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282095 | |
Record name | 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pipecolyldithiocarbamic Acid Pipecolinium Salt | |
CAS RN |
7256-21-5 | |
Record name | NSC24200 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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